Lipophilicity (LogP) Comparison: 1-Acetyl-3-bromo-4-chloroindole vs. 1-Acetyl-3-bromoindole
The predicted LogP of 1-acetyl-3-bromo-4-chloroindole is 2.31, representing a measurable increase in lipophilicity compared to the mono-brominated analog 1-acetyl-3-bromoindole (predicted LogP approximately 1.8–2.0 based on fragment contribution methods), attributable to the additional chlorine substituent at position 4 [1]. This difference of ΔLogP ≈ 0.3–0.5 log units corresponds to a predicted ~2–3× higher octanol–water partition coefficient, which has implications for membrane permeability and non-specific protein binding in cellular assays [2].
| Evidence Dimension | Lipophilicity (Predicted LogP) |
|---|---|
| Target Compound Data | LogP = 2.31 (predicted) |
| Comparator Or Baseline | 1-Acetyl-3-bromoindole: LogP ≈ 1.8–2.0 (fragment-based prediction); 1-Acetylindole: LogP ≈ 1.5–1.7 |
| Quantified Difference | ΔLogP ≈ +0.3 to +0.8 vs. 1-acetylindole; ≈ +0.3 to +0.5 vs. 1-acetyl-3-bromoindole |
| Conditions | Computational prediction using fragment-based LogP algorithms |
Why This Matters
A LogP difference of ≥0.3 units can meaningfully alter cellular permeability and non-specific binding profiles, making compound-specific procurement critical for reproducible ADME and target engagement assays.
- [1] HZBP. 1-Acetyl-3-bromo-4-chloroindole, CAS 1375064-70-2. LogP: 2.30780. View Source
- [2] Waring, M. J. (2010). Lipophilicity in drug discovery. Expert Opinion on Drug Discovery, 5(3), 235–248. View Source
